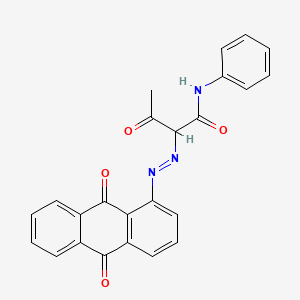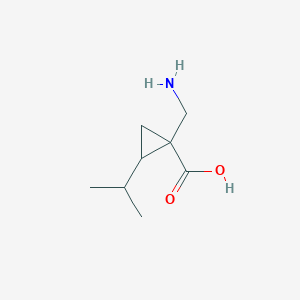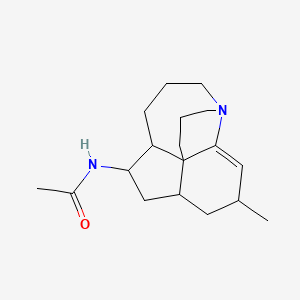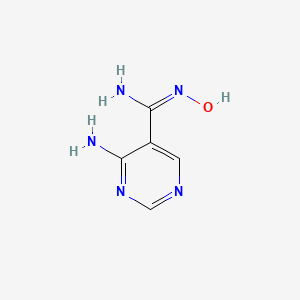![molecular formula C28H55NO8 B13791090 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol CAS No. 94386-52-4](/img/structure/B13791090.png)
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol is a complex organic compound with the molecular formula C28H55NO8 and a molecular weight of 533.7382 g/mol . This compound is characterized by its unique structure, which includes a glucitol backbone modified with a hydroxypropyl group and a methyloleoylamino moiety. It is primarily used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol involves multiple steps, typically starting with the preparation of the glucitol backbone. The hydroxypropyl group is introduced through a reaction with an appropriate epoxide, followed by the attachment of the methyloleoylamino group via an amide bond formation. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of specific catalysts .
Analyse Chemischer Reaktionen
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxy or amino groups with other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group allows for hydrogen bonding and electrostatic interactions, while the methyloleoylamino moiety can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol can be compared with similar compounds such as:
1-O-[2-Hydroxy-3-[oleoylamino]propyl]-D-glucitol: Lacks the methyl group in the amide moiety, resulting in different hydrophobic interactions.
1-O-[2-Hydroxy-3-[stearoylamino]propyl]-D-glucitol: Contains a longer fatty acid chain, affecting its solubility and interaction with biological membranes.
1-O-[2-Hydroxy-3-[palmitoylamino]propyl]-D-glucitol: Has a shorter fatty acid chain, influencing its chemical reactivity and biological activity.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
94386-52-4 |
|---|---|
Molekularformel |
C28H55NO8 |
Molekulargewicht |
533.7 g/mol |
IUPAC-Name |
(Z)-N-[2-hydroxy-3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propyl]-N-methyloctadec-9-enamide |
InChI |
InChI=1S/C28H55NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(34)29(2)19-23(31)21-37-22-25(33)28(36)27(35)24(32)20-30/h10-11,23-25,27-28,30-33,35-36H,3-9,12-22H2,1-2H3/b11-10-/t23?,24-,25+,27-,28-/m1/s1 |
InChI-Schlüssel |
VJHYYBIDDWKXPB-HTTMTSDPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(COCC(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)



![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)





![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
